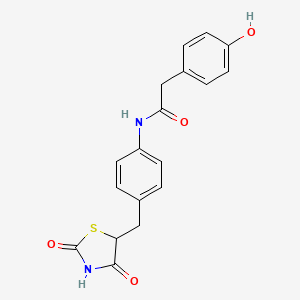
N-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenyl)-2-(4-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenyl)-2-(4-hydroxyphenyl)acetamide is a compound derived from the thiazolidine-2,4-dione family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic effects, particularly in the realms of antidiabetic, antioxidant, and antibacterial activities.
Synthesis
The synthesis of this compound typically involves a multi-step chemical process. The key steps include the formation of the thiazolidine ring and subsequent modifications to introduce phenolic and acetamide groups. The synthesis pathway is illustrated in the following table:
| Step | Reactants | Products | Conditions |
|---|---|---|---|
| 1 | 2,4-thiazolidinedione + aromatic aldehyde | Thiazolidine derivative | Reflux in DMF |
| 2 | Thiazolidine derivative + chloroacetyl chloride | Acetamide derivative | Stirring at room temperature |
| 3 | Acetamide derivative + hydroxybenzaldehyde | Final product | Reflux in DMF |
Antidiabetic Activity
Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant hypoglycemic effects. In a study involving alloxan-induced hyperglycemia in Wistar albino rats, compounds similar to this compound demonstrated a marked reduction in blood glucose levels. The most active derivatives showed reductions comparable to established antidiabetic drugs such as Pioglitazone and Rosiglitazone .
Table: Hypoglycemic Activity Comparison
Antioxidant Activity
The antioxidant potential of this compound was evaluated through various assays, including DPPH radical scavenging activity. Compounds derived from thiazolidine structures were found to exhibit enhanced antioxidant properties compared to their parent compounds. Specifically, the presence of hydroxyl groups on the phenyl rings significantly increased the scavenging ability against free radicals .
Table: Antioxidant Activity Data
Antibacterial Activity
The antibacterial properties of this compound have been assessed against various bacterial strains. The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, outperforming several standard antibiotics .
Table: Antibacterial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Bacillus cereus | 20 | |
| Escherichia coli | 12 |
Case Studies
- Hypoglycemic Study : A study involving Wistar albino rats demonstrated that administration of this compound resulted in a significant decrease in blood glucose levels when compared to control groups.
- Antioxidant Evaluation : In vitro assays showed that the compound's antioxidant activity was concentration-dependent, with higher concentrations yielding greater scavenging effects on DPPH radicals.
- Antibacterial Testing : Clinical isolates of Staphylococcus aureus were subjected to treatment with this compound, resulting in notable inhibition of bacterial growth, suggesting its potential as a therapeutic agent against resistant strains.
特性
分子式 |
C18H16N2O4S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
N-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenyl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C18H16N2O4S/c21-14-7-3-12(4-8-14)10-16(22)19-13-5-1-11(2-6-13)9-15-17(23)20-18(24)25-15/h1-8,15,21H,9-10H2,(H,19,22)(H,20,23,24) |
InChIキー |
HJTBFNGTZVSGTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)NC(=O)CC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















